(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile (1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile CID 158558 is a natural product found in Streptomyces lusitanus with data available.
Brand Name: Vulcanchem
CAS No.: 152104-53-5
VCID: VC21113571
InChI: InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1
SMILES: CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC
Molecular Formula: C23H27N5O5
Molecular Weight: 453.5 g/mol

(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile

CAS No.: 152104-53-5

Cat. No.: VC21113571

Molecular Formula: C23H27N5O5

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile - 152104-53-5

Specification

Description CID 158558 is a natural product found in Streptomyces lusitanus with data available.
CAS No. 152104-53-5
Molecular Formula C23H27N5O5
Molecular Weight 453.5 g/mol
IUPAC Name (1R,3R)-5-(2-hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Standard InChI InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1
Standard InChI Key WTMKTMCADOSNBQ-FMDZXFMMSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)C3C4C5[C@@H](C[C@@H](N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC
SMILES CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC

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